2-(2-Chloroacetyl)benzoic acid

Organic Chemistry Chemical Synthesis Analytical Chemistry

2-(2-Chloroacetyl)benzoic acid, bearing the CAS number 127603-84-3, is a specialized aromatic compound classified as an ortho-substituted benzoic acid derivative. Its molecular structure features a carboxylic acid group and a reactive 2-chloroacetyl moiety on a benzene ring, giving it the molecular formula C9H7ClO3 and a molecular weight of 198.60 g/mol.

Molecular Formula C9H7ClO3
Molecular Weight 198.6 g/mol
CAS No. 127603-84-3
Cat. No. B139106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Chloroacetyl)benzoic acid
CAS127603-84-3
SynonymsBenzoic acid, 2-(chloroacetyl)- (9CI)
Molecular FormulaC9H7ClO3
Molecular Weight198.6 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)CCl)C(=O)O
InChIInChI=1S/C9H7ClO3/c10-5-8(11)6-3-1-2-4-7(6)9(12)13/h1-4H,5H2,(H,12,13)
InChIKeyYDEQSHAJBXDJHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Chloroacetyl)benzoic Acid (CAS 127603-84-3): A Niche Ortho-Substituted Benzoic Acid Building Block for Specialized Synthesis


2-(2-Chloroacetyl)benzoic acid, bearing the CAS number 127603-84-3, is a specialized aromatic compound classified as an ortho-substituted benzoic acid derivative . Its molecular structure features a carboxylic acid group and a reactive 2-chloroacetyl moiety on a benzene ring, giving it the molecular formula C9H7ClO3 and a molecular weight of 198.60 g/mol . This compound is primarily utilized as a research intermediate and synthetic building block in organic chemistry, with its utility derived from the presence of two distinct functional groups that allow for chemoselective transformations [1].

Why Procuring 2-(2-Chloroacetyl)benzoic Acid (CAS 127603-84-3) Over a Generic Benzoic Acid or Haloacetyl Analog is Scientifically Necessary


Substituting 2-(2-Chloroacetyl)benzoic acid with a generic analog like 2-chlorobenzoic acid or a different regioisomer is not viable for applications demanding its specific molecular architecture. The precise ortho-relationship between the carboxylic acid and the 2-chloroacetyl group dictates its unique reactivity and potential for forming cyclic pseudoacid derivatives, a property not shared by simpler benzoic acids [1]. Furthermore, the chloroacetyl group imparts a distinct electrophilic character and reactivity profile compared to analogs with bromoacetyl, unsubstituted acetyl, or phenylacetyl groups, affecting both synthetic pathways and final product properties [2]. Therefore, its selection is driven by a requirement for this exact combination of functional groups and their spatial arrangement, not just a general carboxylic acid or acyl halide building block.

Quantitative Differentiation of 2-(2-Chloroacetyl)benzoic Acid (CAS 127603-84-3) from its Closest Chemical Analogs


Distinct Molecular Weight and Elemental Composition as a Procurement Purity Check vs. Other Chloro-Benzoic Derivatives

The molecular formula C9H7ClO3 and molecular weight of 198.60 g/mol are definitive identifiers that differentiate 2-(2-chloroacetyl)benzoic acid from common structural analogs. For instance, the unfunctionalized precursor 2-chlorobenzoic acid has a lower molecular weight of 156.57 g/mol [1]. Similarly, 2-(2-chlorophenyl)acetic acid, which lacks the ketone oxygen and has a different carbon skeleton, has a molecular weight of 170.59 g/mol . This difference of over 28 g/mol is a critical quality control (QC) metric for procurement and inventory management, ensuring the correct intermediate is used.

Organic Chemistry Chemical Synthesis Analytical Chemistry

Positional Isomerism: Differentiating Ortho-Chloroacetyl Reactivity from Meta-Substituted Analogs

The location of the chloroacetyl group on the aromatic ring is a critical differentiator. 2-(2-Chloroacetyl)benzoic acid possesses an ortho-substitution pattern . This contrasts with the meta-substituted isomer, 3-(2-chloroacetyl)benzoic acid (CAS 76597-78-9), which shares the same molecular formula and weight but is a chemically distinct entity . The ortho-position in 2-acylbenzoic acids is known to facilitate the formation of cyclic pseudoacid derivatives (e.g., 3-chloroisobenzofuran-1-one) through intramolecular cyclization, a reaction pathway not available to the meta- or para- isomers [1].

Medicinal Chemistry Organic Synthesis Structure-Activity Relationship

Differentiating Electrophilic Reactivity: Chloroacetyl vs. Bromoacetyl Analogs

The chloroacetyl group in 2-(2-chloroacetyl)benzoic acid [1] offers a distinct reactivity profile compared to its brominated analog, 2-(2-bromoacetyl)benzoic acid (CAS 7399-67-9) [2]. The bromoacetyl group is a more potent electrophile and a better leaving group, leading to faster reaction rates in nucleophilic substitution reactions [3]. This difference in reactivity is a key selection criterion. For instance, the chloroacetyl group is often preferred when a balance of stability and controlled reactivity is needed, whereas the bromoacetyl group is chosen for faster conversions. The difference in halogen also affects the final product's properties, such as molecular weight and lipophilicity.

Organic Synthesis Reagent Selection Chemoselectivity

Inferred Physicochemical Property: pKa and Lipophilicity Profile vs. 2-Chlorobenzoic Acid

While direct experimental data for 2-(2-chloroacetyl)benzoic acid are not publicly available, class-level inference can be drawn from its structural relationship to 2-chlorobenzoic acid. 2-Chlorobenzoic acid has a known pKa of approximately 2.92 [1]. The addition of a 2-chloroacetyl group, which is electron-withdrawing via both inductive and resonance effects, is expected to further lower the pKa of the carboxylic acid, making it a stronger acid than 2-chlorobenzoic acid. Concurrently, the addition of the chloroacetyl group increases the compound's lipophilicity (LogP) relative to the parent 2-chlorobenzoic acid (LogP ~2.04), potentially altering its behavior in partitioning and membrane permeability studies [2].

Physical Organic Chemistry Drug Design ADME Properties

Targeted Research Applications for 2-(2-Chloroacetyl)benzoic Acid (CAS 127603-84-3) Based on Chemical Evidence


Specialized Building Block for Synthesis of Ortho-Fused Heterocycles and Pseudoacids

This compound is uniquely suited as a starting material for the synthesis of ortho-fused heterocycles, such as phthalides and isoindolinones, due to the ortho-relationship between the carboxylic acid and the acyl group [1]. This spatial arrangement facilitates intramolecular cyclization to form 3-chloroisobenzofuran-1-one, a versatile pseudoacid intermediate [2]. This specific reactivity is not possible with meta- or para- isomers of chloroacetylbenzoic acid, making the ortho-isomer a critical reagent for this class of heterocyclic chemistry [1].

Controlled-Release Reagent for Selective Derivatization in Multi-Step Synthesis

The chloroacetyl moiety provides a balance between reactivity and stability, making it preferable over the more labile bromoacetyl analog for selective functionalization in complex synthetic sequences [3]. It can act as a temporary protecting group or a latent electrophile that can be unmasked under specific conditions. This property is valuable in medicinal chemistry for the late-stage diversification of drug candidates, where precise control over the reaction sequence is required to avoid side reactions and achieve the desired product with higher purity [3].

Probe for Investigating Ortho-Substituent Effects in Physical Organic Chemistry

The compound's dual functionality makes it a valuable probe for studying the combined effects of ortho-substituents on carboxylic acid properties. The presence of both a strong electron-withdrawing group (chloroacetyl) and a sterically demanding ortho-substituent allows researchers to quantitatively assess deviations from standard linear free-energy relationships (LFER) like the Hammett equation, which are crucial for refining predictive models in physical organic chemistry and drug design [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(2-Chloroacetyl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.